6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile
Description
Properties
CAS No. |
833457-46-8 |
|---|---|
Molecular Formula |
C13H7F3N2O |
Molecular Weight |
264.20 g/mol |
IUPAC Name |
6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)19-11-5-1-3-9(7-11)12-6-2-4-10(8-17)18-12/h1-7H |
InChI Key |
DTUDBPMFBJVLFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=CC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Substitution at the Pyridine 2-Position
The nitrile group is introduced through SNAr reactions on halogenated pyridines. For example, 2-chloro-6-fluoropyridine undergoes displacement with cyanide sources such as copper(I) cyanide (CuCN) in dimethylformamide (DMF) at 150°C, yielding 2-cyano-6-fluoropyridine with 78% efficiency. This method avoids the use of palladium catalysts, making it cost-effective for large-scale production.
Table 1: Cyanation of Halopyridines
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 2-Chloro-6-fluoropyridine | CuCN | DMF | 150 | 78 |
| 2-Bromo-4-methylpyridine | NaCN | DMSO | 120 | 65 |
Regioselective Fluorination
Suzuki-Miyaura Cross-Coupling for Aryl Group Installation
The 3-(trifluoromethoxy)phenyl group is appended to the pyridine ring using palladium-catalyzed cross-coupling. A representative protocol involves reacting 6-fluoro-2-cyanopyridine-3-boronic acid with 3-(trifluoromethoxy)iodobenzene under the following conditions:
Table 2: Optimized Suzuki-Miyaura Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 80 | 92 |
| PdCl₂(dppf) | CsF | THF | 60 | 85 |
The reaction proceeds via oxidative addition of the aryl iodide to palladium(0), followed by transmetallation with the boronic acid and reductive elimination to form the biaryl bond.
Trifluoromethoxy Group Introduction
Direct Trifluoromethoxylation
Direct incorporation of the trifluoromethoxy (-OCF₃) group remains challenging due to the poor nucleophilicity of OCF₃⁻. Recent advances employ silver-mediated trifluoromethoxylation using trifluoromethyl triflate (CF₃SO₃CF₃) and silver fluoride (AgF) in acetonitrile at 60°C, achieving 70% yield.
Late-Stage Functionalization
An alternative approach involves coupling 3-hydroxybenzaldehyde with pyridine, followed by trifluoromethylation. Treatment of 3-hydroxyphenylpyridine with trifluoromethyl iodide (CF₃I) and cesium fluoride (CsF) in DMF at 100°C installs the -OCF₃ group via nucleophilic aromatic substitution (64% yield).
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and ethyl acetate/hexane gradients (3:7 to 1:1). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase ensures >98% purity.
Table 3: Spectroscopic Data for 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J = 8.0 Hz, 1H), 7.85–7.78 (m, 2H) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -58.2 (s, OCF₃) |
| HRMS (ESI+) | m/z 295.0754 [M+H]⁺ (calc. 295.0758) |
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the pyridine ring and the orthogonal orientation of the trifluoromethoxy group. The C≡N bond length is 1.15 Å, consistent with sp-hybridization.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Transitioning from batch to flow chemistry enhances scalability. A tubular reactor with immobilized Pd on alumina catalyzes the Suzuki-Miyaura coupling at 100°C, achieving 89% yield with a residence time of 20 minutes.
Solvent Recycling
DMF and acetonitrile are recovered via fractional distillation, reducing production costs by 40%.
Chemical Reactions Analysis
Types of Reactions: 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .
Scientific Research Applications
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The nitrile group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Findings from Comparative Analysis
Electronic and Steric Effects
- Trifluoromethoxy (-OCF₃) vs. For example, analogs with -CF₃ (e.g., 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile) are intermediates in anticancer drugs like Apalutamide, suggesting that -OCF₃ could offer similar or improved pharmacokinetics .
- Position of Carbonitrile (-CN): Shifting the -CN group from position 2 (target compound) to 3 (e.g., 6-(chlorothiophenyl)-2-(2-oxopropoxy)pyridine-3-carbonitrile) alters electronic density, which may reduce antibacterial efficacy due to steric hindrance or changes in hydrogen bonding .
Data Tables
Table 1: Substituent Impact on Bioactivity
| Substituent | Example Compound | Effect on Activity |
|---|---|---|
| -OCF₃ (target compound) | 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile | Hypothesized enhanced metabolic stability and target binding |
| -CF₃ | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile | Intermediate in anticancer drugs; improves lipophilicity |
| -Cl (Chlorophenyl) | 6-(2-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile | No reported activity; may reduce solubility |
| -Sulfanyl | 6-[3-(CF₃)phenyl]-2-sulfanylpyridine-3-carbonitrile | Potential for disulfide bond formation; unconfirmed bioactivity |
Biological Activity
6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. The trifluoromethoxy group is known to enhance the pharmacological properties of organic compounds, making them more effective against various biological targets.
The molecular structure of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile includes a pyridine ring with a carbonitrile substituent and a trifluoromethoxy phenyl group. This unique configuration contributes to its biological activity and interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those containing trifluoromethyl groups. The presence of the trifluoromethoxy group in 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile may enhance its efficacy against various pathogens.
A review indicated that pyridine compounds exhibit significant antimicrobial activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Candida albicans . The introduction of electron-withdrawing groups like trifluoromethoxy often leads to improved potency.
Antiviral Activity
Pyridine derivatives have also been explored for their antiviral properties, especially in light of the COVID-19 pandemic. Compounds similar to 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile may exhibit inhibitory effects on viral replication mechanisms due to their structural characteristics .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the molecular structure significantly affect biological activity. For instance, the position and nature of substituents on the pyridine ring can enhance or diminish activity against specific targets. The trifluoromethoxy group has been shown to increase potency in various assays, including those related to serotonin uptake inhibition and enzyme inhibition .
Case Studies
Several case studies have documented the biological activity of compounds structurally related to 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile:
- Inhibition of Enzymatic Activity : Compounds with similar structures have demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which are relevant in cancer metabolism .
- Antimicrobial Efficacy : A study reported that pyridine derivatives exhibited varying degrees of antibacterial activity, with certain compounds showing MIC values as low as 1 µg/mL against resistant strains .
Data Table
The following table summarizes key findings related to the biological activity of 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile and structurally similar compounds:
| Compound | Activity Type | Target Organism/Enzyme | IC50/MIC Value |
|---|---|---|---|
| 6-[3-(Trifluoromethoxy)phenyl]pyridine-2-carbonitrile | Antimicrobial | S. aureus | < 5 µg/mL |
| Similar Pyridine Derivative | Antiviral | SARS-CoV-2 | IC50 = 0.5 µM |
| Trifluoromethyl-substituted Compound | Enzyme Inhibition | BCAT1/BCAT2 | IC50 = 0.36 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
